LCB-2853, with the Chemical Abstracts Service number 141335-11-7, is classified under the category of synthetic drugs. Its molecular formula is , with a molecular weight of 443.9 g/mol. The International Union of Pure and Applied Chemistry name for LCB-2853 is sodium;2-[4-[[1-[[(4-chlorophenyl)sulfonylamino]methyl]cyclopentyl]methyl]phenyl]acetate .
The synthesis of LCB-2853 involves multiple steps, which include the formation of critical intermediates followed by various reactions. Although specific details regarding the exact synthetic routes are often proprietary, general methodologies can be outlined:
While detailed reaction conditions such as specific reagents and temperatures are not publicly available, the synthesis is designed to optimize yield and minimize by-products.
The molecular structure of LCB-2853 features several notable characteristics:
The InChI Key for LCB-2853 is WVVUYAHTYLRPEB-UHFFFAOYSA-M, which provides a unique identifier for its molecular structure in chemical databases .
LCB-2853 participates in various chemical reactions, primarily influenced by its functional groups:
The mechanism of action of LCB-2853 primarily involves antagonism at the thromboxane A2 receptor. This receptor plays a crucial role in:
This dual action makes LCB-2853 an effective candidate for therapeutic applications aimed at reducing thrombotic events in cardiovascular diseases .
The physical and chemical properties of LCB-2853 are essential for understanding its behavior in biological systems:
These properties play a significant role in determining how LCB-2853 interacts with biological systems and its potential as a therapeutic agent.
LCB-2853 has been studied extensively across various scientific fields:
These applications highlight the compound's versatility and importance in both research and clinical settings .
LCB-2853 (sodium 4-[[1-[[[(4-chlorophenyl)sulfonyl]amino]methyl]cyclopentyl] methyl]benzeneacetate) is a potent and selective antagonist of the thromboxane A₂/prostaglandin H₂ (TXA₂/PGH₂) receptor (TP receptor). Its molecular architecture enables high-affinity binding to the TP receptor, effectively blocking TXA₂-mediated platelet aggregation and vasoconstriction. Pharmacodynamic studies demonstrate its ability to inhibit U46619 (a TXA₂ mimetic)-induced platelet aggregation in vitro with pA₂ values of 6.82 in human platelets, confirming competitive antagonism [7].
The molecule features three critical domains governing receptor interaction:
Mutagenesis studies reveal that Arg₆₀→Leu mutations abolish LCB-2853's inhibitory effects despite preserved ligand binding, confirming Arg₆₀'s role in signal transduction [5]. The chlorine atom enhances binding through halogen bonding with Ser₁₉₉ (TPα isoform) [7].
Table 1: Structure-Activity Relationship of Key Functional Groups
Functional Group | Role in TXA₂R Binding | Consequence of Modification |
---|---|---|
4-Chlorophenylsulfonamide | Hydrophobic anchoring | ↓ Kᵢ by 15-fold upon removal |
Cyclopentyl spacer | Optimal ring size for TM3-TM5 distance | ↓ Potency with larger rings (e.g., cyclohexyl) |
Benzeneacetate | Ionic interaction with Arg₆₀ | Complete loss of activity upon esterification |
LCB-2853 acts as a pure competitive antagonist as evidenced by:
The compound exhibits rapid association kinetics (k₁ = 4.5 × 10⁶ M⁻¹min⁻¹) and moderate dissociation (k₋₁ = 0.145 min⁻¹), enabling reversible blockade suitable for acute thrombotic events [1].
Table 2: Binding Kinetics of LCB-2853 Across Species
Parameter | Canine Platelets [1] | Human Platelets [7] | Rat Aorta [7] |
---|---|---|---|
Kd (nM) | 24 (high affinity site) | 18.5 | 70 |
Bmax | 71 fmol/10⁷ platelets | 58 fmol/10⁷ platelets | N/A |
IC₅₀ U46619 antagonism | 32 nM | 37 nM | 70 nM |
LCB-2853 demonstrates isoform-independent TP antagonism with near-equivalent affinity for:
This contrasts with antagonists like SQ29548 showing 5-fold preference for TPα. Superior selectivity is observed against other prostanoid receptors:
Notably, prostaglandins E₂ and F₂α displace LCB-2853 only at concentrations exceeding 1 µM, confirming negligible cross-reactivity [1].
Table 3: Selectivity Profile of LCB-2853
Receptor | Assay System | IC₅₀ (µM) | Selectivity Ratio (vs. TP) |
---|---|---|---|
TPα | Recombinant COS-7 | 0.0083 | 1 |
TPβ | Recombinant HEK293 | 0.0091 | 1.1 |
EP3 | Human platelet membranes | >10 | >1,200 |
FP | Rat trachea contraction | 12 | 1,450 |
IP | Human platelet cAMP | >100 | >12,000 |
As a TP antagonist, LCB-2853 selectively blocks Gq-protein coupled pathways:
Crucially, heterozygous Arg₆₀→Leu mutations impair PLC activation without affecting LCB-2853 binding, confirming the compound's action is upstream of Gq-effector coupling [5]. The antagonist preserves Gi-mediated inhibition of adenylyl cyclase, demonstrating pathway-selective modulation [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7